molecular formula C9H16BF4N3O3 B012026 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate CAS No. 105882-38-0

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Cat. No. B012026
M. Wt: 301.05 g/mol
InChI Key: YEBLHMRPZHNTEK-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of related compounds. For instance, a group of hybrid pyrrolidine-2,5-dione derivatives were synthesized using an optimized coupling reaction .

Scientific Research Applications

  • It is used in the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are versatile terpyridine analogues with potential applications in biological sensing and iron complexes that show unusual spin-state transitions (Halcrow, 2005).

  • The compound effectively synthesizes stable covalently labeled biopolymers with excellent yields, which is significant for the development of fluorescent xanthenic derivatives useful for labeling amine residues (Crovetto et al., 2008).

  • Derivatives of this compound have been studied for their potential as new treatments for epilepsy, specifically as new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides (Kamiński et al., 2015).

  • It is involved in the development of 2-mercaptopyridine-1-oxide-based peptide coupling reagents that show promise as effective reagents for solution and solid-phase peptide coupling chemistry (Albericio et al., 2001).

  • A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in Chinese hamster ovary cells, potentially enhancing therapeutic monoclonal antibody production (Aki et al., 2021).

  • Poly[bis(pyrrol-2-yl)arylenes] derived from this compound show stable electrical conductivity and low oxidation potentials, making them suitable for use in electronic devices (Sotzing et al., 1996).

properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLHMRPZHNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431911
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

CAS RN

105832-38-0
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 2
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 3
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 4
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Citations

For This Compound
5
Citations
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
Several studies have highlighted the dependency of PTEN deficient tumors to PI3Kβ activity and specific inhibition of PI3Kδ has been shown activity against human B-cell cancers. We …
Number of citations: 84 pubs.acs.org
R Lengacher - 2021 - zora.uzh.ch
Cytectrenes (complexes of the type [(η5-C5HnR5-n) 99mTc (CO) 3]) are of great interest for SPECT-tracer development due to their very high chemical and physiological stability. …
Number of citations: 0 www.zora.uzh.ch
R Lengacher, R Alberto - Coordination Chemistry Reviews, 2021 - Elsevier
99m Tc is one of the most frequently used isotopes in medicinal nuclear imaging. The two parts of this review summarize the chemistry of 99m Tc-cytectrenes of the type [η 5 -(C 5 H 5 ) …
Number of citations: 7 www.sciencedirect.com
U Yngve, P Söderman, M Svensson… - Chemistry & …, 2012 - Wiley Online Library
In this study, we explored the effect of bioisostere replacement in a series of glycogen synthase kinase 3 (GSK3) inhibitors based on the imidazopyridine core. The synthesis and …
Number of citations: 5 onlinelibrary.wiley.com
北條恵子, 内藤瑞 - Drug Delivery System, 2023 - jstage.jst.go.jp
1. はじめに水中での脱水縮合反応, つまり,「水」 を取り除きながら結合を形成させる反応を, 取り除く べき 「水」 の中で行うことを意味する. 一見, 非効率な反応のように感じられるが,「水」 で満たされた…
Number of citations: 2 www.jstage.jst.go.jp

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